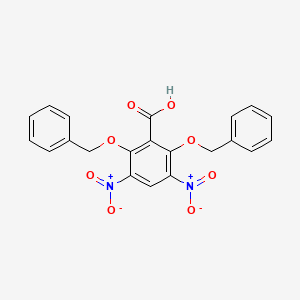
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two benzyloxy groups and two nitro groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,6-dibenzyloxybenzoic acid, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale synthesis.
化学反応の分析
Types of Reactions
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles under basic conditions.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products Formed
Reduction: 2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学的研究の応用
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is primarily related to its functional groups. The nitro groups can participate in redox reactions, while the benzyloxy groups can undergo nucleophilic substitution. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, influencing its biological activity.
類似化合物との比較
Similar Compounds
2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid: A reduced form with amino groups instead of nitro groups.
4-Benzyloxy-2,6-bis(1-methyl-2-benzimidazolyl)pyridine: A structurally related compound with different functional groups and applications.
Uniqueness
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is unique due to the combination of its benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
823814-69-3 |
|---|---|
分子式 |
C21H16N2O8 |
分子量 |
424.4 g/mol |
IUPAC名 |
3,5-dinitro-2,6-bis(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H16N2O8/c24-21(25)18-19(30-12-14-7-3-1-4-8-14)16(22(26)27)11-17(23(28)29)20(18)31-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,24,25) |
InChIキー |
ULRBMRZCBAJBLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


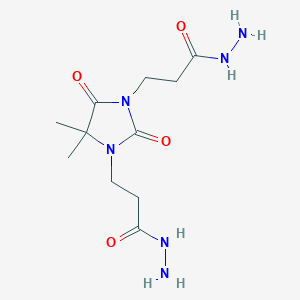
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

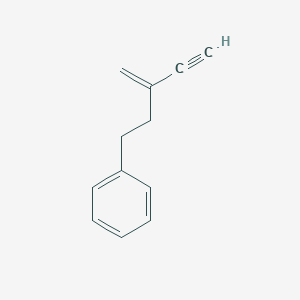
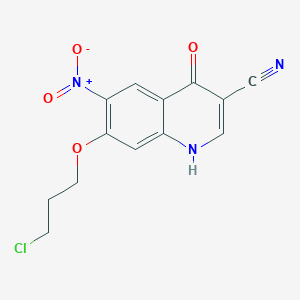

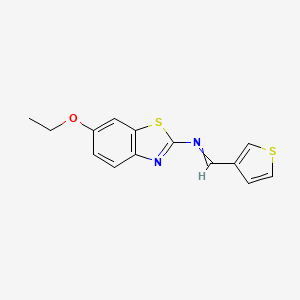
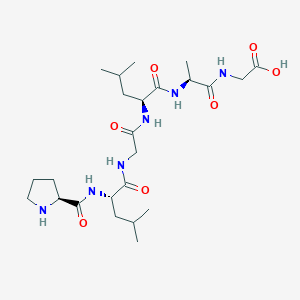
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
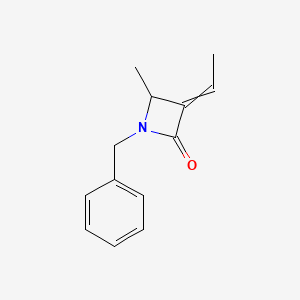
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
